molecular formula C11H7NO4S B1602990 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid CAS No. 38707-83-4

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

Cat. No. B1602990
CAS RN: 38707-83-4
M. Wt: 249.24 g/mol
InChI Key: TVHXQIGBVCWCIS-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The compound has a molecular weight of 305.35 .


Molecular Structure Analysis

The InChI code for 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid is 1S/C15H15NO4S/c1-3-19-14(17)11-12(15(18)20-4-2)21-13(16-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 . This indicates the presence of 15 carbon atoms, 15 hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom in the molecule.

Scientific Research Applications

Fluorescence and pH Sensing

  • pH Sensing and Fluorescence: A benzothiazole-based compound was developed for sensitive physiological pH sensing, demonstrating reversible acid/base-switched yellow/cyan emission transition, suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).

Synthetic Chemistry Applications

  • Chemoselective Thionation-Cyclization: Efficient synthesis of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of functionalized enamides was reported (Kumar et al., 2013).
  • Single-step Synthesis of Thiazolines: Novel methods for synthesizing 2-Phenyl-2-thiazoline and its derivatives were developed, showcasing advances in heterocyclic synthesis (Suzuki & Izawa, 1976).

Biological and Pharmacological Research

  • Anti-Cancer Activity: Thiazole derivatives, including those related to 2-Phenyl-1,3-thiazole, were synthesized and evaluated for their anticancer activities, demonstrating significant potential as pharmacological agents (Gomha et al., 2017).
  • Antimicrobial Properties: Various 1,3,4-thiadiazole derivatives of 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid and related compounds have been synthesized and shown to possess significant antimicrobial activities (Noolvi et al., 2016).

Miscellaneous Applications

  • Metal-Organic Frameworks (MOFs)

    Research into the development of MOFs using compounds related to 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid has been conducted, exploring their potential in luminescence sensing and treatment of medical conditions (Liu & Liang, 2021).

  • Corrosion Inhibition

    Thiazole hydrazones derived from 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid have been studied for their potential as corrosion inhibitors in acidic media, displaying promising results in protecting mild steel against corrosion (Chaitra et al., 2016).

Future Directions

The future directions for research on 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid and related compounds could involve further exploration of their synthesis, chemical properties, and biological activities. Thiazole derivatives are known to exhibit various biological activities, which makes them interesting targets for drug development .

properties

IUPAC Name

2-phenyl-1,3-thiazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10(14)7-8(11(15)16)17-9(12-7)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHXQIGBVCWCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624670
Record name 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid

CAS RN

38707-83-4
Record name 2-Phenyl-1,3-thiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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